Cas no 70555-53-2 (2,3-dihydro-5,7-dimethyl-1H-Indole)
2,3-dihydro-5,7-dimethyl-1H-Indole Chemical and Physical Properties
Names and Identifiers
-
- 2,3-dihydro-5,7-dimethyl-1H-Indole
- 5,7-Dimethylindoline
- 70555-53-2
- EN300-1145506
- SCHEMBL17433704
- CS-0280368
- 5,7-DIMETHYL-2,3-DIHYDRO-1H-INDOLE
- AKOS002433819
- F83497
-
- Inchi: 1S/C10H13N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h5-6,11H,3-4H2,1-2H3
- InChI Key: BPJPUSULAUOJQV-UHFFFAOYSA-N
- SMILES: N1CCC2C=C(C)C=C(C)C1=2
Computed Properties
- Exact Mass: 147.104799419g/mol
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12Ų
2,3-dihydro-5,7-dimethyl-1H-Indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1145506-1.0g |
5,7-dimethyl-2,3-dihydro-1H-indole |
70555-53-2 | 1g |
$0.0 | 2023-06-09 | ||
| Aaron | AR00FQ5G-100mg |
5,7-Dimethylindoline |
70555-53-2 | 98% | 100mg |
$208.00 | 2025-02-13 | |
| Aaron | AR00FQ5G-250mg |
5,7-Dimethylindoline |
70555-53-2 | 98% | 250mg |
$361.00 | 2025-02-13 | |
| Aaron | AR00FQ5G-500mg |
5,7-Dimethylindoline |
70555-53-2 | 98% | 500mg |
$548.00 | 2025-02-13 | |
| Aaron | AR00FQ5G-1g |
5,7-Dimethylindoline |
70555-53-2 | 98% | 1g |
$721.00 | 2025-02-13 | |
| Aaron | AR00FQ5G-2.5g |
5,7-Dimethylindoline |
70555-53-2 | 98% | 2.5g |
$1455.00 | 2025-02-13 |
2,3-dihydro-5,7-dimethyl-1H-Indole Related Literature
-
Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2,3-dihydro-5,7-dimethyl-1H-Indole
Recent Advances in the Study of 2,3-dihydro-5,7-dimethyl-1H-Indole (CAS: 70555-53-2)
2,3-dihydro-5,7-dimethyl-1H-Indole (CAS: 70555-53-2) is a structurally unique indole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a scaffold for drug development, particularly in the context of neurodegenerative diseases and cancer therapeutics. This research brief aims to synthesize the latest findings on this compound, highlighting its molecular mechanisms, pharmacological properties, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 2,3-dihydro-5,7-dimethyl-1H-Indole as a modulator of the serotonin receptor (5-HT2A). The researchers employed molecular docking simulations and in vitro assays to demonstrate its high binding affinity and selectivity for this receptor, suggesting its potential as a lead compound for treating mood disorders. The study also noted that the compound's methyl groups at positions 5 and 7 significantly enhance its metabolic stability, a critical factor for drug development.
In the context of cancer research, a recent preprint on bioRxiv revealed that 2,3-dihydro-5,7-dimethyl-1H-Indole exhibits promising anti-proliferative effects against glioblastoma cell lines. The compound was shown to inhibit the PI3K/AKT/mTOR pathway, a key signaling cascade in tumor growth. Notably, the study identified CAS: 70555-53-2 as a more potent analog compared to its non-methylated counterpart, underscoring the importance of its structural modifications.
Another groundbreaking study, published in ACS Chemical Neuroscience, explored the neuroprotective effects of 2,3-dihydro-5,7-dimethyl-1H-Indole in models of Parkinson's disease. The researchers found that the compound reduced oxidative stress and mitochondrial dysfunction in dopaminergic neurons, likely through its ability to scavenge reactive oxygen species (ROS). These findings position CAS: 70555-53-2 as a potential candidate for neurodegenerative disease therapeutics.
From a synthetic chemistry perspective, a 2024 paper in Organic Letters detailed an innovative, one-pot synthesis of 2,3-dihydro-5,7-dimethyl-1H-Indole using a palladium-catalyzed cyclization strategy. This method offers a more efficient route to the compound with higher yields (up to 85%) and improved purity, addressing previous challenges in its large-scale production.
In conclusion, recent research on 2,3-dihydro-5,7-dimethyl-1H-Indole (CAS: 70555-53-2) demonstrates its multifaceted potential in drug discovery and development. Its unique structural features contribute to diverse biological activities, ranging from neurological applications to anticancer properties. Future studies should focus on optimizing its pharmacokinetic profile and evaluating its efficacy in advanced preclinical models.
70555-53-2 (2,3-dihydro-5,7-dimethyl-1H-Indole) Related Products
- 496-15-1(2,3-dihydro-1H-indole)
- 64180-07-0(1-methyl-2,3-dihydro-1H-indol-5-amine)
- 824-21-5(1-methylindoline)
- 65673-86-1(7-Methyl-2,3-dihydro-1H-indole)
- 65826-95-1(5-methyl-2,3-dihydro-1H-indole)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)